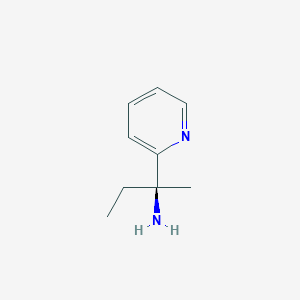

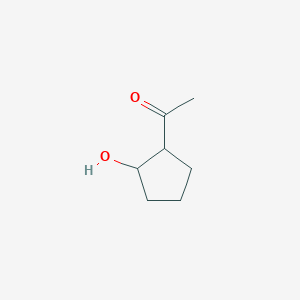

![molecular formula C8H8N2O B066670 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 178268-96-7](/img/structure/B66670.png)

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

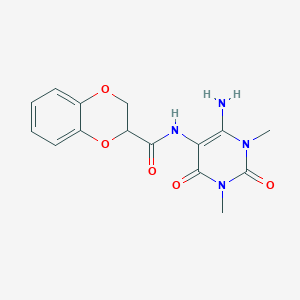

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide belongs to the class of pyrrolopyridines, which are significant due to their diverse biological activities and applications in organic synthesis.

Synthesis Analysis

- Synthesis Routes: Several methods have been developed for synthesizing derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine. For instance, Goto et al. (1991) synthesized various 7-substituted derivatives through reactions involving active methylene compounds, aromatics, alcohols, and other nucleophiles (Goto et al., 1991).

Molecular Structure Analysis

- Aromaticity and Structure: Mitsumoto and Nitta (2004) described novel derivatives of pyrrolopyridine, clarifying their aromatic nature and diatropic pi-system through (1)H NMR spectral analysis (Mitsumoto & Nitta, 2004).

Chemical Reactions and Properties

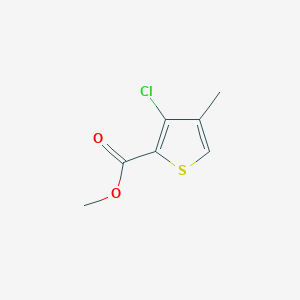

- Chemical Reactivity: Klemm et al. (1985) explored the reactivity of thieno[3,2-b]pyridine N-oxide, a related compound, showing its ability to form various derivatives through reactions like nitration and chlorination (Klemm et al., 1985).

- Biological Evaluation: Liu et al. (2016) studied pyrrolopyridine derivatives as c-Met inhibitors, highlighting their potential in biological applications (Liu et al., 2016).

Physical Properties Analysis

- Spectral Analysis: The spectral properties of pyrrolopyridine derivatives have been extensively studied. Bahgat et al. (2009) analyzed the FT-IR and FT-Raman spectra of related compounds, offering insights into their vibrational characteristics (Bahgat et al., 2009).

Chemical Properties Analysis

- Thermodynamic Properties: Halim and Ibrahim (2022) conducted a detailed study on the thermodynamic properties of a novel pyrrolopyridine derivative, providing insights into its stability and reactivity (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Medicinal Chemistry Applications

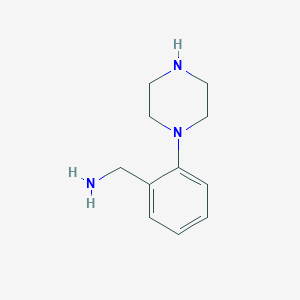

- Synthesis of Azaindole Derivatives : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridines are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, highlighting their versatility in medicinal chemistry for developing potential therapeutic agents (Figueroa‐Pérez et al., 2006).

- c-Met Inhibitors Development : Novel derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers, demonstrating the compound's potential as a scaffold for anticancer drugs (Liu et al., 2016).

Material Science and Catalysis

- Semiconducting Materials : Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine structures has shown significant potential in the development of semiconducting materials, with applications in electronics and optoelectronics (Zhou et al., 2019).

- Selective Oxidation Catalysis : Mo–V–O crystalline oxides, synthesized from pyridine derivatives, have been investigated for their catalytic performance in the selective oxidation of alcohols, demonstrating the impact of steric effects on catalytic activity (Wang & Ueda, 2008).

Organic Synthesis and Chemical Properties

- Synthesis of Fused Heterocycles : Utilization in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives showcases the compound's role in creating complex heterocyclic structures, important in pharmaceutical research and development (El-Nabi, 2004).

- Advanced Synthesis Techniques : Studies have also focused on novel synthesis methods and the structural characterization of pyrrolo[2,3-b]pyridine derivatives, contributing to the development of new synthetic routes in organic chemistry (Nedolya et al., 2015).

Eigenschaften

IUPAC Name |

7-hydroxy-6-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(7)10(6)11/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWHYBXYBCNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

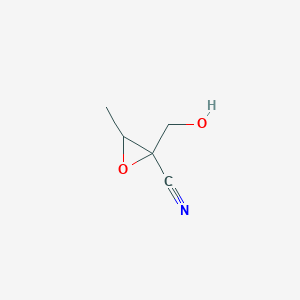

Canonical SMILES |

CC1=CC=C2C=CN=C2N1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570510 |

Source

|

| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide | |

CAS RN |

178268-96-7 |

Source

|

| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)